molecular formula C11H19N3 B13299563 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine

Cat. No.: B13299563
M. Wt: 193.29 g/mol
InChI Key: TWXTZVGLNFLKJI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, a one-pot condensation of ketones, aldehydes, and hydrazine monohydrochloride can form pyrazoline intermediates, which are then oxidized to yield pyrazoles . Another method includes the use of N-isocyanoiminotriphenylphosphorane as a “CNN” building block in a silver-mediated [3+2] cycloaddition with terminal alkynes .

Industrial Production Methods

Industrial production of pyrazoles, including this compound, often involves scalable and efficient synthetic routes. These methods may include catalytic processes, such as ruthenium-catalyzed hydrogen transfer reactions, or eco-friendly methodologies like microwave-assisted reactions . The choice of method depends on factors such as yield, purity, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

Common Reagents and Conditions

Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions . Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole derivatives with additional functional groups, while substitution reactions can produce a variety of substituted pyrazoles .

Scientific Research Applications

3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to changes in cellular pathways. For example, pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which play a role in inflammation . The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Cyclohexyl-4-ethyl-1H-pyrazol-5-amine include other pyrazole derivatives such as:

Uniqueness

What sets this compound apart is its unique combination of cyclohexyl and ethyl groups attached to the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it a valuable compound for specific research and industrial applications .

Properties

Molecular Formula

C11H19N3

Molecular Weight

193.29 g/mol

IUPAC Name

5-cyclohexyl-4-ethyl-1H-pyrazol-3-amine

InChI

InChI=1S/C11H19N3/c1-2-9-10(13-14-11(9)12)8-6-4-3-5-7-8/h8H,2-7H2,1H3,(H3,12,13,14)

InChI Key

TWXTZVGLNFLKJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(NN=C1N)C2CCCCC2

Origin of Product

United States

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